(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone
Description
This compound belongs to the benzothiazinone class, characterized by a 1,4-benzothiazin-2-yl core modified with a sulfone group (1,1-dioxido) at the 1-position. The structure includes a phenyl group at the 4-position of the benzothiazinone ring and a 4-methylphenyl (para-tolyl) methanone substituent at the 2-position. Such derivatives are often explored for pharmacological applications due to their structural similarity to bioactive heterocycles .
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-11-13-17(14-12-16)22(24)21-15-23(18-7-3-2-4-8-18)19-9-5-6-10-20(19)27(21,25)26/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMMBSSNROQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out under mild conditions using a base such as sodium hydroxide to facilitate the cyclization process . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different pharmacological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antitumor Activity
In vitro studies have shown that (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Breast Cancer | 5.0 | |
| Lung Cancer | 3.5 |
This indicates potent anticancer properties.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory effects by modulating inflammatory pathways. It inhibits NF-kB activation, which is crucial for expressing many inflammatory genes.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | NF-kB pathway inhibition | |
| Antitumor | Inhibition of cell proliferation |
Case Studies
Several studies have documented the efficacy of this compound in various contexts:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant anticancer activity against human cancer cell lines.
- Inflammation Modulation : Research highlighted its role in reducing pro-inflammatory cytokines in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases.
Industrial Applications
The industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors may be utilized to ensure consistent quality and yield.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()
- Structural Differences: The 4-position of the benzothiazinone ring is substituted with a 4-butylphenyl group instead of a phenyl group. The methanone group at the 2-position is phenyl (lacking the para-methyl group).
- Physicochemical Properties: Molecular Formula: C₂₅H₂₃NO₃S Molecular Weight: 417.523 g/mol Lipophilicity: The butyl chain increases hydrophobicity compared to the methyl group in the target compound.
- Implications :
(4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Structural Differences: A fluorine atom is introduced at the 7-position of the benzothiazinone ring. The 4-position substituent is 4-methylphenyl (matching the target compound), but the methanone group is substituted with a 4-ethylphenyl instead of 4-methylphenyl.
- Implications: Fluorination often improves metabolic stability and bioavailability.
Comparative Data Table
Discussion of Substituent Effects
- Fluorine (): Enhances metabolic stability and may influence electron density in the benzothiazinone ring, affecting reactivity or binding .
- Alkyl Chains (Butyl vs. Ethyl vs. Methyl) : Longer chains (e.g., butyl in ) increase hydrophobicity, which may improve tissue penetration but reduce aqueous solubility.
Biological Activity
The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone belongs to the benzothiazinone family, characterized by a unique structure that influences its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 383.45 g/mol. The synthesis typically involves:
- Formation of the Benzothiazine Ring : This is achieved through the cyclization of 2-aminobenzenesulfonamide with phenyl isothiocyanate under acidic conditions.
- Oxidation : The resulting benzothiazine undergoes oxidation using agents like hydrogen peroxide to introduce dioxido groups.
- Substitution Reaction : The final step involves substituting the appropriate phenyl groups to yield the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dioxido groups enhance binding affinity to active sites, while the phenyl and methylphenyl moieties contribute to its specificity and potency.
Biological Activity
Research indicates that compounds within the benzothiazine class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related benzothiazines possess significant antimicrobial properties. For instance, a study demonstrated that derivatives exhibited potent activity against various bacterial strains .
- Antioxidant Properties : The antioxidant capabilities of these compounds have been evaluated using assays that measure free radical scavenging activity. The presence of the dioxido group enhances these properties significantly .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study conducted by Deshmukh et al. (2007) evaluated the antimicrobial activity of various benzothiazine derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects on Cancer Cells : Research published in PubMed highlighted the cytotoxic effects of benzothiazine derivatives on human cancer cell lines, showcasing their potential as chemotherapeutic agents .
Q & A
Q. Q1: What are the standard synthetic routes for preparing (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Construct the benzothiazine core via cyclization of aromatic aldehydes with sulfur-containing precursors (e.g., thioamides) under acidic or basic conditions .
Substituent Introduction : Introduce the 4-methylphenyl group via Friedel-Crafts acylation or nucleophilic substitution. For the 1,1-dioxido group, oxidation of the sulfur atom using agents like m-CPBA (meta-chloroperbenzoic acid) is critical .
Optimization : Yields improve with anhydrous solvents (e.g., DCM), controlled temperatures (0–25°C), and catalysts like BF₃·Et₂O for electrophilic substitutions. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Q2: How is the compound structurally characterized, and what analytical techniques are essential for confirmation?
Methodological Answer:
Q. Q3: What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to fluorouracil as a positive control .
- Anti-inflammatory : COX-2 inhibition assays (ELISA) or LPS-induced TNF-α suppression in macrophages .
Advanced Research Questions
Q. Q4: How do structural modifications (e.g., halogenation, methoxy substitution) influence biological activity?
Methodological Answer:
- Halogenation (e.g., Cl, F) : Enhances lipophilicity and membrane penetration. Fluorine at position 6 (benzothiazine) improves anticancer activity (IC₅₀ reduced by ~40% vs. non-fluorinated analogs) .
- Methoxy Groups : Electron-donating groups (e.g., 3,4-dimethoxy) increase antioxidant potential but may reduce metabolic stability due to demethylation in vivo .
- SAR Guidance : Use comparative docking studies (e.g., AutoDock Vina) to map interactions with targets like COX-2 or DNA topoisomerases .
Q. Q5: What mechanistic pathways explain its anticancer activity, and how can they be validated experimentally?
Methodological Answer:
- Apoptosis Induction : Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- ROS Generation : Measure intracellular ROS levels (DCFH-DA probe) and correlate with DNA damage (Comet assay) .
- Target Identification : Use pull-down assays with biotinylated analogs or thermal shift assays to identify binding proteins (e.g., tubulin or Bcl-2) .
Q. Q6: How can computational methods predict pharmacokinetic properties and guide lead optimization?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (optimal ~3.5), BBB permeability (low for CNS exclusion), and CYP450 inhibition risks .
- Metabolite Prediction : GLORYx or Meteor software predicts phase I metabolites (e.g., sulfone reduction or hydroxylation) .
- Solubility Enhancement : Introduce polar groups (e.g., -OH) at non-critical positions while monitoring activity retention .
Q. Q7: What strategies resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?
Methodological Answer:
- Standardize Assays : Use identical cell lines (ATCC-verified), serum conditions, and incubation times.
- Control for Redox Interference : Pre-test compound stability in assay media (e.g., DMSE interference in MTT assays) .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Comparative & Methodological Questions
Q. Q8: How does this compound compare to structurally related benzothiazinones in terms of synthetic complexity and bioactivity?
Methodological Answer:
Q. Q9: What advanced spectroscopic techniques elucidate its interaction with biomacromolecules?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) to proteins like albumin or DNA .
- NMR Titration : Track chemical shift changes in His or Lys residues upon ligand binding .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., with tubulin) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
